molecular formula C24H24ClN5O2 B11268997 3-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11268997
M. Wt: 449.9 g/mol
InChI Key: NKJNDJQBEGOYGN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include dry dichloromethane (DCM), lutidine, and tetrafluoroborate (TBTU) . Major products formed from these reactions include various substituted indole derivatives, which retain the core structure of the original compound.

Scientific Research Applications

3-{2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-8-METHYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other indole derivatives and piperazine-containing molecules. For example:

What sets 3-{2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-8-METHYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE apart is its unique combination of the indole nucleus and piperazine ring, which provides a broad spectrum of biological activities and enhances its potential as a pharmaceutical agent.

Properties

Molecular Formula

C24H24ClN5O2

Molecular Weight

449.9 g/mol

IUPAC Name

3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C24H24ClN5O2/c1-15-3-6-19-18(11-15)22-23(27-19)24(32)30(14-26-22)13-21(31)29-9-7-28(8-10-29)20-12-17(25)5-4-16(20)2/h3-6,11-12,14,27H,7-10,13H2,1-2H3

InChI Key

NKJNDJQBEGOYGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)C

Origin of Product

United States

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